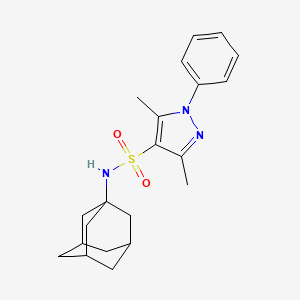![molecular formula C20H29N3O B7459535 5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide is an intriguing compound known for its structural complexity and potential applications in various fields. The molecular structure comprises a cyclopropyl group, a tricyclodecyl moiety, and a pyrazole ring, making it a valuable target for synthetic organic chemistry and research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multi-step synthetic routes. Starting with readily available reagents, key steps include:
Cyclopropylation: : Introduction of the cyclopropyl group is achieved through cyclopropanation reactions.
Pyrazole Formation: : The pyrazole ring is formed via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Amide Bond Formation: : Coupling of the tricyclodecyl moiety with the pyrazole ring through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route for scalability, yield, and purity. Key considerations include:
Use of cost-effective reagents and solvents.
Efficient reaction conditions to minimize side products.
Implementation of continuous flow processes to enhance throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, such as:
Oxidation: : Oxidative reactions can modify the cyclopropyl or tricyclodecyl groups, leading to products with different functional groups.
Reduction: : Reduction reactions can alter the pyrazole ring or amide bond, yielding new derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new substituents into the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation.
Reducing agents such as lithium aluminum hydride (LiAlH4) for reduction.
Substitution reagents like halides and organometallic compounds for substitution reactions.
Major Products
The major products formed from these reactions vary based on the reaction type, reagents, and conditions used, often resulting in functionalized derivatives of the original compound with altered chemical properties.
Scientific Research Applications
5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide finds extensive use in scientific research across multiple disciplines:
Chemistry: : As a model compound for studying reaction mechanisms, synthetic strategies, and chemical behavior.
Biology: : Potential use in studying biological interactions, enzyme inhibition, and cell signaling pathways.
Medicine: : Exploration of its therapeutic potential as a drug candidate for various diseases due to its unique structural features.
Industry: : Applications in material science, such as designing novel polymers and catalysts.
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide exerts its effects involves specific molecular targets and pathways:
Molecular Targets: : Interaction with proteins, enzymes, or receptors, influencing biological processes.
Pathways Involved: : Modulation of signaling pathways, such as inhibition of specific kinase activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-N-[1-(tricyclo[3.3.1.1: 3,7 ]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide
Other Cyclopropyl Pyrazole Derivatives: : Similar compounds with variations in substituents, providing a range of biological and chemical properties.
Uniqueness
The uniqueness of 5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7
Hope this deep dive into the world of 5-cyclopropyl-N-[1-(tricyclo[3.3.1.13,7]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide was engaging and enlightening. Have you got a specific direction you want to explore further?
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-2-18(20-9-12-5-13(10-20)7-14(6-12)11-20)21-19(24)17-8-16(22-23-17)15-3-4-15/h8,12-15,18H,2-7,9-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCZPNAWCZGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NNC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
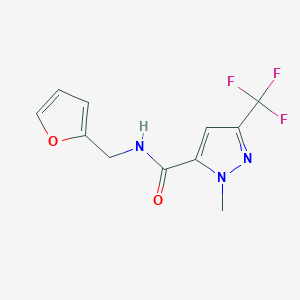
![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
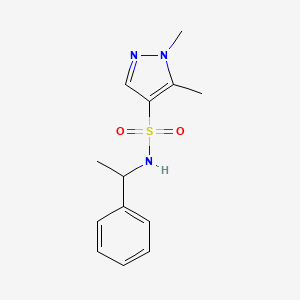
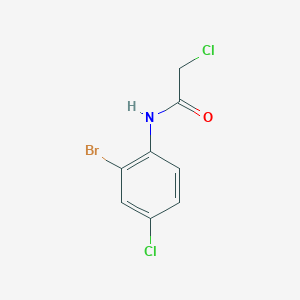
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
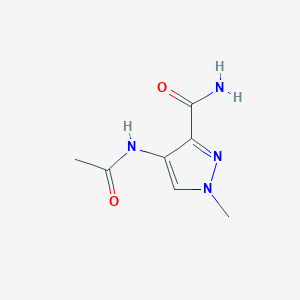
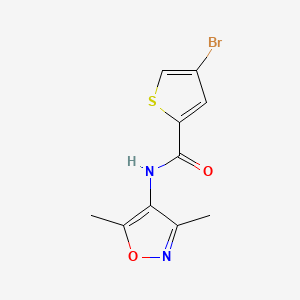
![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
